molecular formula C20H18O7 B085761 Norsolorinic acid CAS No. 10254-99-6

Norsolorinic acid

Cat. No.: B085761
CAS No.: 10254-99-6
M. Wt: 370.4 g/mol
InChI Key: XIJDBHLQUYAZJI-UHFFFAOYSA-N
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Description

Norsolorinic acid is a polyketide that is anthraquinone bearing four hydroxy substituents at positions 1, 3, 6 and 8 as well as a hexanoyl substituent at position 2. It has a role as a fungal metabolite. It is a polyketide and a tetrahydroxyanthraquinone. It is a conjugate acid of a norsolorinate(1-).

Scientific Research Applications

Aflatoxin Biosynthesis

Norsolorinic acid is a crucial intermediate in the biosynthetic pathway of aflatoxins produced by fungi such as Aspergillus flavus and Aspergillus parasiticus. Understanding the conversion of NOR to other aflatoxin derivatives is essential for developing strategies to mitigate aflatoxin contamination in food supplies.

  • Biosynthetic Pathway : NOR is produced from acetate and subsequently converted to averantin and other aflatoxins through a series of enzymatic reactions. Research has identified specific genes involved in these transformations, such as the nor-1 gene, which plays a pivotal role in aflatoxin B1 biosynthesis by facilitating the conversion of NOR to averantin .

Genetic Research and Biotechnology

The study of this compound has profound implications for genetic engineering and biotechnology. Researchers have utilized NOR to investigate gene functions related to mycotoxin production.

  • Gene Cloning and Functional Studies : The cloning of the nor-1 gene has allowed scientists to disrupt its function, leading to strains that accumulate NOR instead of producing aflatoxins. This approach aids in understanding the genetic control mechanisms governing mycotoxin biosynthesis .
  • Biotechnological Applications : By manipulating the pathways involving NOR, researchers aim to create fungal strains with reduced mycotoxin production, enhancing food safety. This genetic manipulation could also lead to the development of biocontrol agents against aflatoxigenic fungi .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits potential antimicrobial properties, which could be harnessed for therapeutic applications.

  • Cell Proliferation Inhibition : Research has demonstrated that NOR can inhibit cell proliferation in various cell lines, suggesting its potential as an anticancer agent. The compound's ability to affect the cell cycle presents opportunities for further investigation into its mechanisms and applications in cancer therapy .

Environmental Monitoring

This compound's role extends into environmental sciences, particularly in monitoring fungal contamination.

  • Visual Assays : Scientists have developed visual agar plate assays utilizing NOR as an indicator for detecting aflatoxin-producing fungi. This method allows for rapid screening of contaminated samples, facilitating early intervention strategies in agricultural settings .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Aflatoxin BiosynthesisIntermediate in aflatoxin production; involved in enzymatic conversions
Genetic ResearchGene cloning and manipulation for studying mycotoxin biosynthesis
Antimicrobial PropertiesInhibits cell proliferation; potential anticancer applications
Environmental MonitoringVisual assays for detecting aflatoxin-producing fungi

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying norsolorinic acid’s role in aflatoxin biosynthesis?

this compound is a key intermediate in aflatoxin biosynthesis, making Aspergillus species (e.g., A. parasiticus, A. flavus) the primary experimental models. Researchers should use mutants blocked at specific biosynthetic steps (e.g., nor-1 mutants) to isolate this compound and analyze its conversion to downstream intermediates. Standard protocols include UV-Vis spectroscopy to monitor pigment accumulation and thin-layer chromatography (TLC) to confirm compound identity .

Q. What analytical methods are recommended for quantifying this compound in fungal cultures?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) is widely used for quantification. For structural confirmation, combine nuclear magnetic resonance (NMR) and mass spectrometry (MS). Researchers should validate methods using authenticated standards and include negative controls (e.g., non-aflatoxigenic strains) to rule out interference .

Q. How can researchers ensure reproducibility in this compound biosynthesis studies?

Document culture conditions rigorously (e.g., media composition, temperature, light exposure) and use genetically stable strains. Include replication (≥3 biological replicates) and statistical analysis (e.g., ANOVA) to account for variability. Reference protocols from validated repositories like PubCompare to avoid omissions in methodology .

Advanced Research Questions

Q. How can genetic manipulation techniques clarify this compound’s regulatory role in secondary metabolism?

Gene disruption (e.g., CRISPR/Cas9) targeting the nor-1 gene in Aspergillus can elucidate this compound’s biosynthetic pathway. Complement mutant strains with wild-type genes to restore function. Use transcriptomics (RNA-seq) to identify downstream genes affected by nor-1 disruption .

Q. What strategies resolve contradictions in data on this compound’s enzymatic conversion rates?

Address discrepancies by:

  • Validating enzyme activity assays (e.g., spectrophotometric monitoring of cofactor depletion).
  • Comparing results across labs using standardized substrates (e.g., isotope-labeled this compound).
  • Applying meta-analysis to published datasets to identify confounding variables (e.g., pH, cofactor availability) .

Q. How can researchers design studies to investigate this compound’s ecological role beyond aflatoxin biosynthesis?

Use dual-transcriptomics to profile fungal-host interactions in this compound-producing strains. Apply comparative metabolomics to identify co-occurring secondary metabolites. Frame hypotheses using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure ecological relevance .

Q. What computational tools are effective for modeling this compound’s interactions with fungal enzymes?

Molecular docking software (e.g., AutoDock Vina) can predict binding affinities between this compound and enzymes like polyketide synthases. Validate models with site-directed mutagenesis and kinetic assays (e.g., Michaelis-Menten parameters) .

Q. Methodological Guidance

Q. How to formulate a research question on this compound’s evolutionary conservation in fungal taxa?

Apply the PICO framework:

  • Population : Non-Aspergillus fungi (e.g., Penicillium).
  • Intervention : Comparative genomics of this compound biosynthetic clusters.
  • Comparison : Aflatoxigenic vs. non-aflatoxigenic species.
  • Outcome : Identification of conserved regulatory elements .

Q. What are best practices for systematic literature reviews on this compound’s applications?

Use databases (PubMed, Web of Science) with search terms like “this compound AND biosynthesis NOT industrial.” Screen studies for methodological rigor (e.g., proper controls, replication). Follow PRISMA guidelines for transparency and include a risk-of-bias assessment .

Q. Data Presentation and Ethics

Q. How should researchers present conflicting data on this compound’s stability under varying pH conditions?

Use comparative tables to list experimental conditions (pH, temperature) and degradation rates. Apply error bars in graphs to show variability. Discuss limitations (e.g., buffer composition differences) and propose validation experiments .

Q. What ethical considerations apply when studying this compound’s potential toxicity?

Adhere to biosafety level 2 (BSL-2) protocols for handling aflatoxigenic fungi. Disclose funding sources and conflicts of interest in publications. Ensure data accessibility for independent verification .

Properties

IUPAC Name

2-hexanoyl-1,3,6,8-tetrahydroxyanthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-2-3-4-5-12(22)17-14(24)8-11-16(20(17)27)19(26)15-10(18(11)25)6-9(21)7-13(15)23/h6-8,21,23-24,27H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJDBHLQUYAZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00145263
Record name Norsolorinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10254-99-6
Record name Norsolorinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10254-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norsolorinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010254996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC138557
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138557
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Norsolorinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00145263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORSOLORINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1W7A6D0J6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Norsolorinic acid
Norsolorinic acid

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